molecular formula C9H9BrN2O B2888329 4-Bromo-5-methoxy-2-methyl-indazole CAS No. 2092532-64-2

4-Bromo-5-methoxy-2-methyl-indazole

Cat. No.: B2888329
CAS No.: 2092532-64-2
M. Wt: 241.088
InChI Key: MFRLEECRJCALIB-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methyl-indazole is a chemical compound with the molecular formula C9H9BrN2O. It is an indazole derivative, which is a class of heterocyclic aromatic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methyl-indazole typically involves the bromination of 5-methoxy-2-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-methyl-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-Bromo-5-methoxy-2-methyl-indazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-indazole
  • 5-Methoxy-2-methyl-indazole
  • 4-Bromo-5-methoxy-indazole

Comparison

4-Bromo-5-methoxy-2-methyl-indazole is unique due to the presence of both bromine and methoxy substituents on the indazole ring. This combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRLEECRJCALIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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